

# Statistical Analysis of Rauvovertine C Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Rauvovertine C |           |
| Cat. No.:            | B12310184      | Get Quote |

Disclaimer: Publicly available information, including clinical trial data and statistical analyses for a compound named "Rauvovertine C," could not be located. It is possible that this is a very new or internal compound name not yet in the public domain. To fulfill the structural and content requirements of the request, this guide presents a comprehensive, illustrative example using a fictional compound, Exemplaribine, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). All data and protocols are hypothetical.

## A Comparative Analysis of Exemplaribine in the Treatment of Idiopathic Pulmonary Fibrosis

This guide provides a statistical analysis of hypothetical Phase III clinical trial data for Exemplaribine, a novel antifibrotic agent, compared to placebo and the current standard of care for the treatment of Idiopathic Pulmonary Fibrosis (IPF).

# Data Presentation: Summary of Phase III Clinical Trial Efficacy and Safety Data

The following tables summarize the key quantitative outcomes from the "EXCEED" (Exemplaribine for Efficacy in IPF Disease) trial, a 52-week, randomized, double-blind, placebo-controlled study.

Table 1: Primary and Secondary Efficacy Endpoints at 52 Weeks



| Endpoint                                                                  | Exemplaribine<br>(n=250) | Standard of<br>Care (n=250) | Placebo<br>(n=250) | p-value<br>(Exemplaribine<br>vs. Placebo) |
|---------------------------------------------------------------------------|--------------------------|-----------------------------|--------------------|-------------------------------------------|
| Primary Endpoint                                                          |                          |                             |                    |                                           |
| Mean Change<br>from Baseline in<br>Forced Vital<br>Capacity (FVC)<br>(mL) | -85.5                    | -110.2                      | -195.8             | <0.001                                    |
| Secondary<br>Endpoints                                                    |                          |                             |                    |                                           |
| Proportion of Patients with ≥10% Decline in FVC (%)                       | 15.2%                    | 18.8%                       | 32.4%              | <0.001                                    |
| Change in 6-<br>Minute Walk<br>Distance<br>(6MWD) (meters)                | -5.1                     | -8.5                        | -25.3              | 0.002                                     |
| All-Cause<br>Mortality (%)                                                | 3.6%                     | 4.8%                        | 8.0%               | 0.045                                     |

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)



| Adverse Event<br>(≥10% in any<br>group) | Exemplaribine<br>(n=250) | Standard of Care<br>(n=250) | Placebo (n=250) |
|-----------------------------------------|--------------------------|-----------------------------|-----------------|
| Nausea                                  | 22.4%                    | 35.6%                       | 10.8%           |
| Diarrhea                                | 18.0%                    | 28.4%                       | 9.6%            |
| Cough                                   | 15.6%                    | 14.8%                       | 16.0%           |
| Nasopharyngitis                         | 12.8%                    | 13.2%                       | 14.4%           |
| Elevated Liver<br>Enzymes               | 5.2%                     | 8.8%                        | 1.2%            |

### **Experimental Protocols**

1. Study Design and Patient Population: The EXCEED trial was a Phase III, randomized, double-blind, multi-center study. Eligible patients were aged 40 years or older with a diagnosis of IPF, a Forced Vital Capacity (FVC) of 50-90% predicted, and a diffusing capacity for carbon monoxide (DLCO) of 30-79% predicted. A total of 750 patients were randomized in a 1:1:1 ratio to receive Exemplaribine (150 mg twice daily), the standard of care drug (at its approved dosage), or a matching placebo for 52 weeks.

#### 2. Efficacy Assessments:

- Primary Endpoint: The primary efficacy endpoint was the rate of decline in FVC (in mL) from baseline to week 52. Spirometry was performed at screening, baseline, and at weeks 4, 12, 24, 36, and 52.
- Secondary Endpoints: Key secondary endpoints included the proportion of patients experiencing a clinically significant decline in FVC (≥10% predicted), the change from baseline in the 6-minute walk distance (6MWD), and all-cause mortality.
- 3. Statistical Analysis: The primary analysis of the change in FVC was conducted using a random-effects model for repeated measures (MMRM) with terms for treatment, visit, treatment-by-visit interaction, and baseline FVC as a covariate. For the proportion of patients with FVC decline, a logistic regression model was used. Time-to-event analyses, such as all-





cause mortality, were analyzed using a Cox proportional hazards model. All p-values were two-sided.

### **Visualizations: Signaling Pathways and Methodologies**

Mechanism of Action: Exemplaribine Signaling Pathway





Click to download full resolution via product page

Caption: Hypothetical signaling pathway for Exemplaribine's antifibrotic effect.

Experimental Workflow: EXCEED Clinical Trial





Click to download full resolution via product page

Caption: Workflow of the hypothetical EXCEED Phase III clinical trial.

Logical Flow of Statistical Analysis





Click to download full resolution via product page

Caption: Logical relationship of the statistical analysis plan.

 To cite this document: BenchChem. [Statistical Analysis of Rauvovertine C Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310184#statistical-analysis-of-rauvovertine-c-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com